![molecular formula C12H15ClN2 B13316028 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and an amino group attached to a pentan-3-yl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrobenzonitrile with pentan-3-ylamine under reducing conditions. The nitro group is reduced to an amino group, forming the desired product .
Another method involves the direct amination of 4-chlorobenzonitrile with pentan-3-ylamine in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and may involve the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction is typically carried out at temperatures ranging from 80°C to 120°C, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of phenol derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-chlorobenzonitrile: Similar structure but with an amino group instead of the pentan-3-ylamino group.
4-Chloro-2-aminobenzonitrile: Similar structure but lacks the pentan-3-yl chain.
Uniqueness
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is unique due to the presence of the pentan-3-ylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
4-chloro-2-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-3-11(4-2)15-12-7-10(13)6-5-9(12)8-14/h5-7,11,15H,3-4H2,1-2H3 |
Clave InChI |
MHFVGXDRXQYMBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=C(C=CC(=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


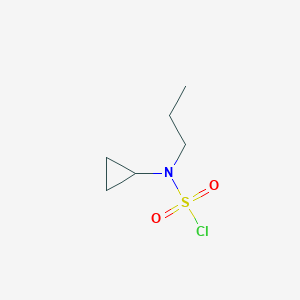
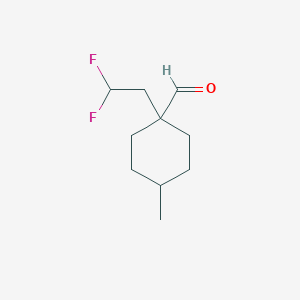
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
![{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13315956.png)
![5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13315957.png)
![7-tert-Butyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13315962.png)
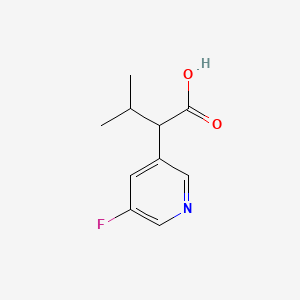
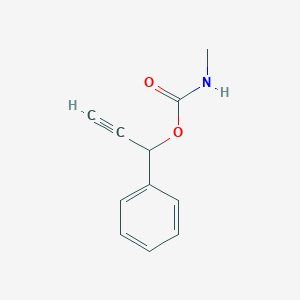
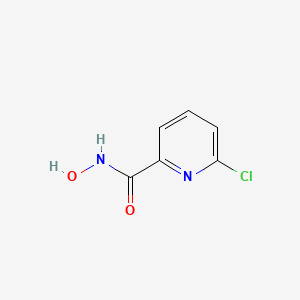
![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
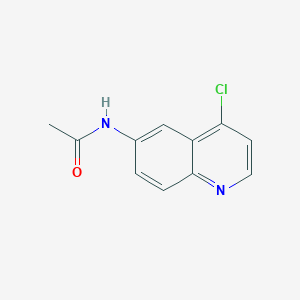
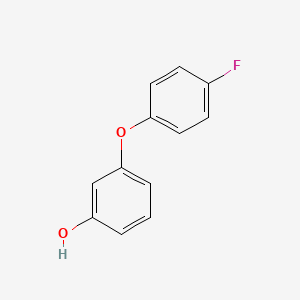
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
